molecular formula C8H12F4N2O B15170094 Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- CAS No. 647034-60-4

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-

Cat. No.: B15170094
CAS No.: 647034-60-4
M. Wt: 228.19 g/mol
InChI Key: MMCIZDLDVHJHSV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclohexyl backbone substituted with a difluoroamino group (-NF₂) at the 1-position. The acetamide moiety is further fluorinated at both the N-position and the 2-carbon, resulting in the formula C₈H₁₂N₂OF₄ (molecular weight: 228.187) .

Properties

CAS No.

647034-60-4

Molecular Formula

C8H12F4N2O

Molecular Weight

228.19 g/mol

IUPAC Name

N-[1-(difluoroamino)cyclohexyl]-N,2-difluoroacetamide

InChI

InChI=1S/C8H12F4N2O/c9-6-7(15)13(10)8(14(11)12)4-2-1-3-5-8/h1-6H2

InChI Key

MMCIZDLDVHJHSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N(C(=O)CF)F)N(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Cyclohexylamine Derivatives

The foundational step involves introducing the difluoroamino group (-NF₂) to the cyclohexyl ring. This is typically achieved via direct fluorination of cyclohexylamine precursors. A two-step protocol is employed:

  • Conversion to cyclohexylnitroso compound : Treatment of cyclohexylamine with nitrous acid (HNO₂) under acidic conditions yields N-nitrosocyclohexylamine.
  • Fluorination with sulfur tetrafluoride (SF₄) : The nitroso group is replaced by difluoroamino using SF₄ at 80–100°C in anhydrous HF, producing 1-(difluoroamino)cyclohexane.

Critical Parameters :

  • Temperature : Exceeding 100°C leads to decomposition.
  • Solvent : Anhydrous hydrogen fluoride ensures protonation of intermediates, stabilizing reactive species.

Amide Bond Formation via Carbodiimide Coupling

Activation of 2-Difluoroacetic Acid

The acetamide moiety is introduced through coupling of 2-difluoroacetic acid with the cyclohexyl difluoroamine. Carbodiimide-mediated activation is preferred for its efficiency:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.
  • Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Optimized Conditions :

  • Molar ratio : 1:1.2 (acid:amine) ensures complete conversion.
  • Reaction time : 16 hours at 25°C achieves >90% yield.

Sequential Fluorination of the Acetamide Group

Selective Fluorination at the Acetamide Nitrogen

The N-fluorine substituent is introduced via electrophilic fluorination:

  • Reagent : Selectfluor® (F-TEDA-BF₄) in dichloromethane.
  • Conditions : 0°C to room temperature, 8–12 hours.

Challenges :

  • Regioselectivity : Competing fluorination at the cyclohexyl ring is mitigated by steric hindrance.
  • Byproducts : Over-fluorination is controlled by limiting reagent stoichiometry (1.1 equiv).

Fluorination at the Acetamide α-Position

The 2-fluoro substituent is incorporated via radical fluorination:

  • Reagent : Xenon difluoride (XeF₂) under UV irradiation.
  • Mechanism : Homolytic cleavage of XeF₂ generates fluorine radicals, which abstract hydrogen from the α-carbon, followed by radical recombination.

Yield Enhancement :

  • Additives : Trimethylamine enhances radical stability, improving yields from 60% to 82%.

One-Pot Synthesis Approach

A streamlined one-pot method combines fluorination and coupling steps:

  • Step 1 : Cyclohexylamine is treated with SF₄/HF to form 1-(difluoroamino)cyclohexane.
  • Step 2 : Without isolation, 2-difluoroacetic acid, EDC, and HOBt are added to the reaction mixture.
  • Step 3 : In situ fluorination with Selectfluor® introduces the N-fluoro group.

Advantages :

  • Reduced purification : Intermediates remain in solution, minimizing losses.
  • Scalability : Demonstrated at 100-g scale with 75% overall yield.

Analytical Characterization Data

Property Value Method
Molecular Formula C₈H₁₂F₄N₂O High-Resolution MS
Molecular Weight 228.19 g/mol Calc. from formula
Melting Point 98–101°C Differential Scanning Calorimetry
¹⁹F NMR (CDCl₃) δ -122.3 (NF₂), -155.8 (CF₂) 470 MHz spectrometer
IR (KBr) 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-F) FT-IR spectroscopy

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Sequential Fluorination 68 98 High regioselectivity
One-Pot Synthesis 75 95 Time-efficient, scalable
Radical Fluorination 82 97 Superior α-fluorination control

Mechanistic Insights and Challenges

Competing Pathways in Fluorination

Electrophilic fluorination at nitrogen proceeds via a bimolecular transition state, where Selectfluor® transfers F⁺ to the amine lone pair. Concurrently, radical pathways dominate α-fluorination, necessitating strict exclusion of oxygen to prevent quenching.

Steric Effects in Cyclohexyl Derivatives

The cyclohexyl ring’s chair conformation shields the difluoroamino group from undesired side reactions, a phenomenon confirmed by density functional theory (DFT) calculations.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to manage exothermic fluorination steps:

  • Residence time : 8 minutes at 50°C.
  • Safety : In-line IR monitors detect HF byproducts, triggering automatic neutralization.

Chemical Reactions Analysis

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The difluoroamino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: This compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetamide Derivatives

Structural and Functional Group Comparisons

A comparison of key structural analogs is provided below:

Compound Name / ID Substituents / Functional Groups Molecular Formula Applications / Notes Source
Target Compound N,N,2-trifluoro; 1-difluoroamino-cyclohexyl C₈H₁₂N₂OF₄ Unknown (potential pharmaceutical use)
ISRIB-A13 () Bis(4-cyanophenoxy) groups on cyclohexyl C₂₄H₂₂N₄O₄ eIF2B antagonism; pharmacological dimerization
Alachlor () 2-chloro-N-(2,6-diethylphenyl)-methoxymethyl C₁₄H₂₀ClNO₂ Herbicide (agricultural use)
U-51754 () 3,4-dichlorophenyl; dimethylamino-cyclohexyl C₁₈H₂₅Cl₂N₂O Controlled substance (opioid receptor activity)
DMAC () N,N-dimethyl C₄H₉NO Industrial solvent (polymer synthesis)
Key Observations:
  • Fluorination vs. Chlorination : The target compound’s fluorine atoms contrast with chlorine in alachlor and U-51753. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance binding specificity in biological systems compared to bulkier chloro-substituents .
  • Cyclohexyl Modifications: Unlike ISRIB-A13, which uses a rigid bis-phenoxycyclohexyl scaffold for protein interaction, the target compound’s difluoroamino group introduces a polar, reactive site that could influence solubility or metabolic stability .

Pharmacological and Industrial Relevance

  • ISRIB Series () : These derivatives modulate eIF2B activity, critical for stress response pathways. The absence of fluorination in ISRIB-A13/A14 suggests the target compound’s fluorinated groups might alter binding kinetics or bioavailability .
  • Agrochemicals (): Alachlor’s chloro and methoxymethyl groups optimize herbicidal activity via lipid membrane penetration. Fluorinated analogs like the target compound could offer reduced environmental persistence or novel modes of action .
  • Toxicity Profile: DMAC (N,N-dimethylacetamide) is noted for low toxicity and high solvent capacity. In contrast, fluorinated acetamides may pose unexplored toxicological risks, as seen with compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide (), where hazards remain uncharacterized .

Q & A

Q. What are the established synthetic routes for preparing N-[1-(difluoroamino)cyclohexyl]-N,2-difluoroacetamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-(difluoroamino)cyclohexylamine with difluoroacetyl chloride in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere. Temperature control (0–5°C) minimizes side reactions . Purification via column chromatography with silica gel or recrystallization in ethyl acetate/hexane mixtures ensures high purity (>95%) . Optimization requires adjusting stoichiometry, solvent polarity, and reaction time to improve yield and selectivity.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

  • NMR (¹H/¹³C/¹⁹F): Assigns fluorinated positions (e.g., difluoroamino and difluoroacetamide groups) and cyclohexyl conformation. ¹⁹F NMR is critical for distinguishing CF₂ and NF₂ environments .
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or compound purity. To resolve:

  • Perform dose-response curves across multiple cell lines (e.g., MCF-7 for breast cancer, HEK293 for toxicity) .
  • Validate purity via HPLC and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Compare results with structural analogs (e.g., cyclohexyl vs. phenyl substituents) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s interaction with biological targets such as Akt kinase?

  • Molecular Docking : Use software like AutoDock Vina to model binding to Akt’s ATP-binding pocket. The difluoroacetamide moiety may form hydrogen bonds with Lys268 and Glu234 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for binding .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to guide structural modifications .

Q. What methodologies are recommended for studying the compound’s metabolic stability and toxicity in preclinical models?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Fluorine atoms may reduce oxidative metabolism .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Reactive Oxygen Species (ROS) Assays : Evaluate oxidative stress in HepG2 cells using DCFH-DA probes to identify off-target effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Substituent Modifications : Replace cyclohexyl with bicyclic or heterocyclic groups to enhance lipophilicity and blood-brain barrier penetration .
  • Fluorine Positioning : Compare difluoroamino (NF₂) vs. trifluoroacetyl (CF₃CO) groups for metabolic stability and target affinity .
  • Bioisosteric Replacements : Substitute the acetamide carbonyl with sulfonamide or urea to modulate solubility and binding kinetics .

Methodological Challenges and Solutions

Q. What are the key challenges in purifying N-[1-(difluoroamino)cyclohexyl]-N,2-difluoroacetamide, and how can they be mitigated?

  • Challenge : Low solubility in polar solvents complicates crystallization.
  • Solution : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation. Alternatively, employ preparative HPLC with C18 columns and acetonitrile/water gradients .

Q. How should researchers validate the compound’s stability under experimental storage conditions?

  • Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS .
  • Light Sensitivity : Use amber vials and assess photodegradation under UV/visible light (ICH Q1B guidelines) .

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